Methyl 3-chlorobenzoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 3-chlorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO2/c1-11-8(10)6-3-2-4-7(9)5-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRDRKVPNHIWTBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6027507 | |
| Record name | Methyl 3-chlorobenzoate | |
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Molecular Weight |
170.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Mp = 21 deg C; [ChemIDplus] Colorless to brown liquid; mp = 20-22 deg C; [MSDSonline] | |
| Record name | Methyl 3-chlorobenzoate | |
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Boiling Point |
231 °C | |
| Record name | METHYL 3-CHLOROBENZOATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5465 | |
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Solubility |
SOL IN ALCOHOL | |
| Record name | METHYL 3-CHLOROBENZOATE | |
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| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.09 [mmHg] | |
| Record name | Methyl 3-chlorobenzoate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6052 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
2905-65-9 | |
| Record name | Benzoic acid, 3-chloro-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2905-65-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Methyl 3-chlorobenzoate | |
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| Record name | Benzoic acid, 3-chloro-, methyl ester | |
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| Record name | Methyl 3-chlorobenzoate | |
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| Record name | Methyl 3-chlorobenzoate | |
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| Record name | METHYL 3-CHLOROBENZOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
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| Record name | METHYL 3-CHLOROBENZOATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5465 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
21 °C | |
| Record name | METHYL 3-CHLOROBENZOATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5465 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Chemical Transformations and Reactivity of Methyl 3 Chlorobenzoate
Nucleophilic Aromatic Substitution Reactions of Methyl 3-chlorobenzoate (B1228886)
Methyl 3-chlorobenzoate can undergo nucleophilic aromatic substitution (SNAr) reactions, although the chloro substituent is not as strongly activated towards substitution as it would be if it were in the ortho or para position relative to the electron-withdrawing ester group. rsc.orgrsc.orgresearchgate.net The meta-position of the chlorine atom makes it less susceptible to classical SNAr mechanisms which typically require strong activation by electron-withdrawing groups in the ortho and/or para positions. However, under specific conditions, such as with strong nucleophiles or under photostimulation, substitution can occur. rsc.orgrsc.org For instance, reactions with certain nucleophiles can lead to the replacement of the chlorine atom. usm.edu
Radical Nucleophilic Substitution (SRN1) Mechanisms with Organometallic Reagents
This compound can react via a radical nucleophilic substitution (SRN1) mechanism, particularly with organometallic reagents. rsc.orgrsc.orgchemistry-chemists.com This multi-step process involves electron transfer, fragmentation of the resulting radical anion, reaction of the aryl radical with a nucleophile, and subsequent electron transfer to propagate the chain reaction. chemistry-chemists.com
Reactivity with Trimethylstannyl Anions
The reaction of this compound with trimethylstannyl anions (Me3Sn-) proceeds through an SRN1 mechanism. rsc.orgrsc.org In liquid ammonia, this compound does not react with Me3Sn- ions in the dark. rsc.org However, under photostimulation, it yields methyl 3-(trimethylstannyl)benzoate. rsc.org This light-catalyzed reaction is indicative of the SRN1 pathway. rsc.org
Table 1: Reaction of this compound with Trimethylstannyl Anions rsc.org
| Reactant | Reagent | Conditions | Product | Yield |
| This compound | Me3Sn- | Liquid ammonia, dark | No reaction | - |
| This compound | Me3Sn- | Liquid ammonia, photostimulation | Methyl 3-(trimethylstannyl)benzoate | 35% |
Regioselectivity in Radical Anion Fragmentation
In the context of chlorobenzoate isomers, the reactivity towards trimethylstannyl anions shows a distinct regioselectivity. rsc.orgrsc.orgresearchgate.net Competition experiments have demonstrated that the relative reactivity of the chlorine leaving group is significantly lower when it is in the meta position compared to the ortho and para positions. rsc.orgrsc.orgresearchgate.net The observed order of reactivity is para ≥ ortho >> meta. rsc.orgrsc.orgresearchgate.net Theoretical studies suggest this regioselectivity is governed by the energetic properties of the transition states of the radical anions formed during the reaction. rsc.orgrsc.orgresearchgate.net The fragmentation of the radical anion, a key step in the SRN1 mechanism, is therefore more facile for the para and ortho isomers than for the meta isomer. rsc.orgrsc.orgresearchgate.net
Acylation and Other Derivatization Reactions of this compound
This compound can be used in acylation reactions, serving as a precursor for the synthesis of other esters and amides. niscpr.res.inrsc.orgsemanticscholar.org For example, it can be a reactant in the synthesis of various substituted benzoyl compounds. mdpi.com Derivatization reactions involving the ester group or the aromatic ring are common. researchgate.netlibretexts.org For instance, the ester can be hydrolyzed to 3-chlorobenzoic acid, which can then be converted to other derivatives. quora.com The chlorine atom on the ring can also be a site for further functionalization, although its reactivity is influenced by its meta position relative to the ester group.
Hydrolysis Kinetics and Reaction Pathways of this compound
The hydrolysis of this compound to 3-chlorobenzoic acid and methanol (B129727) can proceed under acidic, basic, or neutral conditions. quora.comoieau.fr The kinetics and dominant reaction pathway are highly dependent on the pH of the solution. oieau.fr
Base-Catalyzed Hydrolysis Mechanisms
In alkaline solutions, the hydrolysis of this compound is predominantly a base-catalyzed process. oieau.frepa.gov The reaction follows a bimolecular acyl-oxygen cleavage (BAC2) mechanism, where a hydroxide (B78521) ion acts as a nucleophile and attacks the carbonyl carbon of the ester. epa.gov This is the most common mechanism for the base-catalyzed hydrolysis of esters. epa.gov The rate of this reaction is first-order with respect to the concentration of hydroxide ions. oieau.fr Studies on the hydrolysis of various substituted methyl benzoates have shown that the reaction rates can be correlated with the Hammett substituent constants, indicating that the electronic effects of the substituents on the benzene (B151609) ring influence the susceptibility of the carbonyl carbon to nucleophilic attack. oieau.fr
pH Dependence of Hydrolysis Rates
The rate of hydrolysis of this compound in aqueous solutions is significantly influenced by pH. Research investigating the hydrolysis of various ring-substituted methyl benzoates over a pH range of 3 to 10 has provided insights into this dependency. The hydrolysis mechanism and rate constants are contingent upon the acidity or basicity of the solution.
At a pH greater than 5, the hydrolysis of this compound is consistent with a mechanism involving the addition of a hydroxide ion to the ester's carbonyl group. oieau.fr This indicates a base-catalyzed hydrolysis pathway is predominant in neutral to alkaline conditions. The contribution of a neutral hydrolysis pathway (reaction with water) is generally minor but can become more significant under specific conditions, such as elevated temperatures. For instance, at 90°C and pH 5, the neutral pathway's contribution to hydrolysis is estimated to be 18% at most. oieau.fr
Studies have measured the pseudo-first-order rate constants (k') for the hydrolysis of this compound at various pH levels and temperatures. The logarithm of these rate constants shows a clear relationship with pH, reflecting the different hydrolysis mechanisms (acid-catalyzed, neutral, and base-catalyzed).
Below is a data table of the logarithm of the pseudo-first-order rate constant (log k') for the hydrolysis of this compound at 90°C across different pH values.
Log of Pseudo-First-Order Rate Constant (log k') for this compound Hydrolysis at 90°C
| pH | log (k') (h⁻¹) |
|---|---|
| 3 | -2.85 |
| 5.5 | -2.52 |
| 7 | -1.89 |
Data sourced from studies on the hydrolysis of substituted methyl benzoates. oieau.fr
It has been observed that the hydrolysis rate is generally independent of the concentration of buffer solutions, such as phosphate (B84403) or succinate (B1194679) buffers, suggesting that general acid or base catalysis by buffer components is not a significant factor. oieau.fr Extrapolating rate data to environmental conditions (e.g., pH 8 and 10°C) suggests that the hydrolysis half-life of esters like this compound could range from several months to years. oieau.fr
Specific Synthetic Cascades and Reaction Pathways Involving this compound
This compound serves as a substrate in various synthetic organic reactions, leveraging the reactivity of its ester and chloro-substituted aromatic ring.
One notable reaction is the Ullmann condensation (or Ullmann-type coupling). This compound is considered an excellent substrate for this reaction, particularly due to the electron-withdrawing nature of the methyl ester group, which activates the aryl halide. sciencemadness.org The Ullmann reaction typically involves the copper-catalyzed coupling of an aryl halide with an alcohol, amine, or thiol. In the context of this compound, this pathway could be used to synthesize 3-alkoxybenzoates or related derivatives. For example, a N,N-Dimethylglycine-promoted Ullmann-type coupling has been noted for reacting aryl iodides with aliphatic alcohols, where substrates with electron-withdrawing groups (EWG) show reactivity. sciencemadness.org
This compound has also been studied in the context of modern electrochemical reactions. For instance, it has been used as a substrate in mechanistic studies of reductive Heck-type couplings . researchgate.net In one such study, cyclic voltammetry was used to investigate the electroreductive coupling of unactivated aryl halides with alkenes. The cyclic voltammogram of this compound showed a reduction potential (Ep/2) of -2.45 V vs. Fc/Fc⁺, providing insight into its electrochemical behavior and suitability for such transformations. researchgate.net These advanced synthetic methods highlight the compound's utility in forming carbon-carbon bonds under specific catalytic conditions.
Applications of Methyl 3 Chlorobenzoate in Advanced Organic Synthesis
Building Block for Pharmaceutical Intermediates
Methyl 3-chlorobenzoate (B1228886) serves as a crucial starting material or intermediate in the synthesis of various pharmaceutical compounds. ontosight.aiontosight.ai Its structure is incorporated into more complex molecules designed to interact with biological targets, leading to the development of new therapeutic agents. ontosight.ai The presence of the chlorine atom, in particular, can influence the electronic properties and metabolic stability of the final drug molecule, potentially enhancing its efficacy.
Synthesis of Salicylhydroxamic Acid Derivatives
A notable application of methyl 3-chlorobenzoate is in the synthesis of salicylhydroxamic acid derivatives. cymitquimica.combiosynth.com Salicylhydroxamic acid and its analogues are a class of compounds investigated for a variety of biological activities. The synthesis involves utilizing this compound as a key carbonyl compound. biosynth.com While the direct conversion pathway from this compound to a chlorinated salicylhydroxamic acid is a specific synthetic route, the general preparation of salicylhydroxamic acid itself involves the reaction of a salicylate (B1505791) ester, like methyl salicylate, with hydroxylamine. google.com This foundational reaction highlights the utility of benzoate (B1203000) esters in accessing this important class of pharmaceutical intermediates. Research has also explored the use of salicylhydroxamic acid (shi-H3) in the synthesis of complex metal clusters, demonstrating its versatility as a ligand. scispace.com
Carbohydrate-based Drug Synthesis
Carbohydrates and their derivatives are increasingly recognized for their therapeutic potential, leading to a new class of carbohydrate-based drugs. nih.gov In this field, derivatives of this compound are used to selectively modify sugar molecules to create novel bioactive compounds. scispace.comdergipark.org.tr
One prominent example involves the regioselective acylation of monosaccharides. researchgate.net In this process, a derivative of this compound, 3-chlorobenzoyl chloride, is reacted with a protected sugar, such as methyl α-D-mannopyranoside or methyl α-L-rhamnopyranoside. scispace.comdergipark.org.tr This reaction selectively attaches the 3-chlorobenzoyl group to specific hydroxyl positions on the sugar ring, yielding complex ester derivatives. scispace.comdergipark.org.tr These modifications can lead to compounds with enhanced biological activities, including potential antimicrobial properties. scispace.comresearchgate.net
Table 1: Research Findings in Carbohydrate-based Synthesis
| Starting Monosaccharide | Acylating Agent | Resulting Derivative | Potential Application | Reference |
|---|---|---|---|---|
| Methyl α-D-mannopyranoside | 3-chlorobenzoyl chloride | 6-O-(3-chlorobenzoyl) derivative | Antimicrobial agent | scispace.comresearchgate.net |
These synthesized sugar esters are studied for their interaction with biological targets, and computational tools like PASS (Prediction of Activity Spectra for Substances) are used to predict their therapeutic potential. scispace.comdergipark.org.tr
Precursor in Agrochemical Development
This compound and its close chemical relatives are important intermediates in the agrochemical industry. ontosight.aiontosight.ai They serve as foundational structures for synthesizing active ingredients in herbicides, insecticides, and other crop protection products. ontosight.aiguidechem.com For instance, the related compound methyl 2-amino-3-chlorobenzoate is a key intermediate in the synthesis of the triazolopyrimidine sulfonamide herbicide, chlorosulfentrazone. guidechem.com The structural motif of chlorinated benzoic acid is common in many agrochemicals, and this compound provides a convenient entry point for synthetic chemists to access these structures. The presence of the chloro-substituent is often crucial for the biological activity of the final pesticide. nih.gov
Role in Dye and Pigment Production
The production of synthetic organic dyes and pigments often relies on aromatic intermediates to build the chromophoric (color-bearing) systems. epa.gov this compound serves as one such intermediate in this industry. ontosight.ai It can be chemically modified through various reactions, such as nitration, amination, or further condensations, to produce more complex molecules that form the basis of dyes and pigments. epa.gov The specific substitution pattern of this compound allows for the creation of specific hues and properties in the final colorant products. The industry consumes a vast array of such intermediates to produce thousands of different color products for textiles, paper, printing inks, and plastics. epa.gov
Precursor in Materials Science Applications
In the field of materials science, this compound and its derivatives are explored for the creation of novel polymers and advanced materials. sigmaaldrich.com Its bifunctional nature—a reactive aromatic ring and an ester group—allows it to act as a monomer or a modifying agent in polymerization reactions. Research has shown that incorporating similar compounds into polymer chains can enhance properties such as mechanical strength and thermal stability. This makes them suitable for developing high-performance materials for specialized applications.
Application in Flavor and Fragrance Chemistry
Aromatic esters are widely used in the flavor and fragrance industries to create or enhance specific scents and tastes. solubilityofthings.com this compound is noted for its application as a flavoring agent and its use in fragrance formulations. ontosight.aisolubilityofthings.com While many simple esters like benzyl (B1604629) acetate (B1210297) are known for their sweet, floral notes, chlorinated esters can contribute more complex aromatic profiles. camachem.com The use of such compounds is part of the broader palette of synthetic organic chemicals that flavor and perfume chemists use to create the vast range of scents and tastes found in consumer products, from perfumes and cosmetics to food and household goods. camachem.comusitc.gov
Mechanistic Investigations of Methyl 3 Chlorobenzoate Reactions
Elucidation of Complex Reaction Pathways
The transformation of methyl 3-chlorobenzoate (B1228886) can proceed through several distinct pathways, depending on the reactants and conditions.
One significant pathway is the radical nucleophilic substitution (SRN1) mechanism . This has been observed in reactions with nucleophiles like trimethylstannyl anions (Me3Sn-) in liquid ammonia. rsc.org The process is initiated by the transfer of an electron to methyl 3-chlorobenzoate, forming a radical anion intermediate. rsc.org This intermediate then expels a chloride ion to form an aryl radical, which subsequently reacts with the nucleophile. rsc.org This chain reaction is often catalyzed by light. rsc.org
In the realm of electrochemistry, paired electrolysis has been utilized to achieve the reductive Heck coupling of this compound with alkenes. researchgate.net Mechanistic studies using cyclic voltammetry have been instrumental in probing the potentials at which the reactants undergo reduction and oxidation, providing insight into the electrochemical reaction pathway. researchgate.net
Hydrolysis presents another key reaction pathway. Studies of ring-substituted methyl benzoates indicate that the hydrolysis mechanism is consistent with the addition of a hydroxide (B78521) ion to the ester's carbonyl group, particularly at a pH greater than 5. oieau.fr
Furthermore, cobalt-catalyzed methoxycarbonylation provides a pathway to convert dichlorobenzenes into valuable chlorobenzoic acids and their esters, including derivatives of this compound. mdpi.com This transformation proceeds under mild conditions and is believed to involve a radical anion mechanism. mdpi.com
In biochemical contexts, microbial degradation of the related compound 3-chlorobenzoate (3-CBA) occurs through complex metabolic pathways, often involving intermediates like chlorocatechol, protocatechuate, or gentisate before entering the tricarboxylic acid (TCA) cycle. nih.govresearchgate.net While not directly the methyl ester, these pathways are fundamental to understanding the environmental fate of chlorobenzoate structures.
Kinetic Studies of this compound Transformations
Kinetic analysis provides quantitative insight into the rates and controlling factors of this compound reactions.
In studies of microbial transformation in aquatic environments, the degradation of this compound has been quantified using relative pseudo-first-order rate coefficients. nih.gov This approach compares the transformation rate of the target chemical to that of a benchmark chemical, such as 2,4-dichlorophenoxyacetic acid methyl ester (2,4-DME). nih.gov The half-lives of these chemicals can vary significantly depending on the microbial sample, but the relative rate coefficients tend to be more consistent across different environments like water, sediment, and biofilm. nih.gov
The hydrolysis of this compound in aqueous solutions has also been modeled using pseudo-first-order kinetics. oieau.fr The observed rate constant (k') is determined by fitting experimental data to the appropriate rate equation, which often shows a first-order dependence on the concentration of hydroxide ions in basic solutions. oieau.fr
Similarly, the biodegradation of the closely related 3-chlorobenzoate (3CB) by Pseudomonas sp. strain B13 at low concentrations (below 1 µM) follows first-order kinetics, with a determined rate constant of 0.076 L·g of protein⁻¹·min⁻¹. nih.govwur.nl This highlights that at low substrate levels, the transformation rate is directly proportional to the concentration of the compound.
Identifying the rate-limiting step is key to understanding and controlling a reaction. In the SRN1 reaction of methyl chlorobenzoate isomers with trimethylstannyl anions, theoretical studies suggest that the energetic properties of the transition states of the radical anions formed during the reaction explain the observed relative reactivities. rsc.orgrsc.org
For the microbially catalyzed reductive dechlorination of 3-chlorobenzoate analogs, it has been suggested that the rate-limiting step involves a nucleophilic attack on the negatively charged π-electron cloud of the benzene (B151609) ring. nih.gov This is supported by the observation that electron-donating groups at the para position, such as amino or hydroxy groups, inhibit the dechlorination rate. nih.gov
Theoretical studies of SN2 reactions involving a similar structure, m-chlorobenzyl para-substituted benzenesulfonates, indicate that the reaction proceeds through an unsymmetrical, product-like transition state. acs.org Analysis of kinetic isotope effects suggests that changes in the leaving group alter the bond lengths in the transition state, with a better leaving group leading to a shorter nucleophile-carbon bond and a longer carbon-leaving group bond. acs.org
In formal thioboration reactions, kinetic isotope effects and computational studies support a rate-determining AdE3 mechanism, where the activation of the alkyne by the boron reagent is concerted with the cyclative attack by a nucleophile. nih.gov
Identification and Characterization of Reaction Intermediates
The direct observation and characterization of transient intermediates are vital for confirming reaction mechanisms.
In the SRN1 mechanism, the key intermediates are radicals and radical anions. rsc.org Upon receiving an electron, this compound forms a π-radical anion. rsc.org This intermediate subsequently fragments, breaking the carbon-chlorine bond to generate an aryl radical, which then continues the chain reaction. rsc.org
Cyclic voltammetry (CV) is a powerful tool for probing reaction intermediates in electrochemical reactions. In the paired electrolysis for reductive Heck coupling, CVs of this compound, the alkene, and other components help to identify the species involved at the anode and cathode. researchgate.net
In biomimetic studies, peracid oxidations are used to model metabolic pathways. These reactions can generate reactive intermediates, such as epoxides, N-oxides, and sulfoxides, which are often identical to those formed during the metabolism of various pesticides and xenobiotics. tandfonline.com While not specifically detailed for this compound, this approach is broadly applicable to understanding the formation of reactive intermediates in related aromatic compounds.
In some cases, intermediates can be isolated and characterized. For instance, in a study of thioboration reactions using tris(pentafluorophenyl)borane (B72294) as an activating agent, a post-cyclization zwitterionic intermediate was successfully isolated and characterized by X-ray crystallography, providing direct evidence for the proposed reaction pathway. nih.gov
Influence of Substituent Effects on Reaction Mechanisms
The position and electronic nature of substituents on the benzene ring profoundly affect the reactivity and mechanism of this compound.
In the SRN1 reaction with trimethylstannyl anions, the reactivity of methyl chlorobenzoate isomers follows the order: para ≥ ortho >> meta. rsc.orgrsc.org This demonstrates a significant negative effect for the chlorine substituent at the meta position relative to the ester group, making this compound the least reactive of the three isomers in this specific reaction. rsc.orgresearchgate.net
For the base-catalyzed hydrolysis of substituted methyl benzoates, a linear free energy relationship (LFER) using the Hammett equation successfully correlates the hydrolysis rates. oieau.fr The Hammett substituent constant (σ) for the meta-chloro group is 0.37. oieau.fr The positive value indicates its electron-withdrawing nature, which accelerates the nucleophilic attack by hydroxide, leading to a faster hydrolysis rate compared to the unsubstituted methyl benzoate (B1203000).
Conversely, in the microbial reductive dechlorination of 3-chlorobenzoate analogs, no simple correlation was found using various sets of Hammett substituent constants. nih.govasm.org This suggests that the influence of substituents in this biological system is complex, likely involving steric effects on enzyme binding and electronic effects on the chemical reaction itself. asm.org
In cobalt-catalyzed methoxycarbonylation, an unexpected universal positive ortho-effect was discovered, where any substituent ortho to the chlorine atom accelerates the reaction. mdpi.com This contrasts with classical SNAr mechanisms where ortho-substituents often decrease the reaction rate compared to their para counterparts. mdpi.com
Finally, in the synthesis of methyl benzoates via esterification with a Zr/Ti solid acid catalyst, it was noted that strong electron-withdrawing groups, like those on the this compound structure, can make the reaction more difficult, leading to lower yields compared to substrates with electron-donating groups. mdpi.com
Computational Chemistry and Theoretical Studies of Methyl 3 Chlorobenzoate
Density Functional Theory (DFT) Calculations for Electronic Structure Analysis
Density Functional Theory (DFT) has become a primary method for studying the electronic structure of molecules like Methyl 3-chlorobenzoate (B1228886). nanobioletters.com This approach is favored for its balance of computational cost and accuracy in predicting molecular properties. nanobioletters.com DFT calculations typically involve selecting a functional (e.g., B3LYP, PBE1PBE, CAM-B3LYP) and a basis set (e.g., 6-311+G(d,p)) to solve the Schrödinger equation approximately. science.govnih.govtorvergata.it These calculations can elucidate geometric parameters, vibrational frequencies, and the distribution of electrons within the molecule. science.govscirp.org
A fundamental step in computational analysis is the optimization of the molecule's geometry to find its most stable conformation (a minimum on the potential energy surface). nih.govscirp.org For Methyl 3-chlorobenzoate, this involves calculating bond lengths, bond angles, and dihedral angles. nanobioletters.com DFT methods, such as B3LYP with basis sets like 6-311G++(d,p), are used to achieve a fully optimized structure. science.govscirp.org The process confirms that the calculated structure represents a true energy minimum by ensuring there are no imaginary vibrational frequencies. nih.gov The optimized geometry of related molecules, like 3-chlorobenzoic acid, has been extensively studied, providing a reliable foundation for understanding the ester derivative. nih.govresearchgate.net For instance, in related substituted benzoic acids, DFT calculations have accurately predicted the slight distortions in the benzene (B151609) ring caused by the substituents. scirp.org
Table 1: Representative DFT Functionals and Basis Sets Used in Studies of Related Benzoic Acid Derivatives
| Functional | Basis Set | Application | Reference |
| CAM-B3LYP | 6-311+G(d,p) | pKa determination of chlorobenzoic acids | nih.govtorvergata.it |
| B3LYP | 6-311++G | Geometry optimization of substituted benzoic acid | scirp.org |
| B3LYP | 6-31+G* | Fragmentation profiles of methyl chlorobenzoate radical anions | conicet.gov.ar |
| PBE1PBE | 6-311G+(d,p) | pKa determination, description of H-bond complexes | nih.govtorvergata.it |
DFT calculations are crucial for mapping the energy profiles of chemical reactions involving this compound. researchgate.net By calculating the energies of reactants, transition states, and products, a potential energy surface for a reaction can be constructed. researchgate.net This allows for the determination of activation energies and reaction enthalpies, providing insight into reaction kinetics and thermodynamics. conicet.gov.ar
Theoretical studies have been used to explain the observed reactivity of this compound in radical nucleophilic substitution (SRN1) reactions. researchgate.netrsc.org For example, calculations of the potential energy surfaces for the fragmentation of the radical anions of methyl chlorobenzoate isomers showed that the meta-isomer has a higher energy barrier for dissociation compared to the ortho and para isomers. conicet.gov.arrsc.org This theoretical finding successfully explains the experimental observation that the reactivity of the chlorine leaving group is significantly lower for this compound (para ≥ ortho >> meta). researchgate.netrsc.org
Molecular Orbital Analysis (Frontier Molecular Orbitals, Molecular Electrostatic Potential)
The electronic behavior and reactivity of this compound can be rationalized through the analysis of its molecular orbitals. researchgate.net
Frontier Molecular Orbitals (FMOs) , specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to this analysis. numberanalytics.com The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. numberanalytics.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and stability. numberanalytics.comresearchgate.net A smaller gap suggests higher reactivity. numberanalytics.com For related compounds like methyl 4-chlorobenzoate, the HOMO and LUMO energies have been calculated using DFT, providing a benchmark for understanding the electronic properties of the chlorobenzoate series.
Molecular Electrostatic Potential (MEP) maps illustrate the charge distribution on the surface of a molecule, providing a guide to its reactive sites. researchgate.netresearchgate.net The MEP is a valuable tool for predicting where a molecule might engage in electrostatic interactions, including electrophilic and nucleophilic attacks. researchgate.net In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.netresearchgate.net For molecules related to this compound, such as 3-chlorobenzoic acid, MEP analysis reveals negative potential around the oxygen atoms of the carboxyl group and a region of positive potential (a σ-hole) on the chlorine atom. researchgate.netnih.govresearchgate.net
Theoretical Predictions of Reactivity and Regioselectivity
Computational chemistry offers predictive power regarding the reactivity and regioselectivity of reactions involving this compound. Theoretical studies have been instrumental in explaining the outcomes of reactions where multiple isomers could be formed. researchgate.netrsc.org
A significant example is the radical nucleophilic substitution (SRN1) reaction with trimethylstannyl anions (Me₃Sn⁻). researchgate.netrsc.org Experimental results show a clear order of reactivity for the chlorine leaving group: para ≥ ortho >> meta. rsc.org Theoretical studies explained this regioselectivity by analyzing the energetic properties and spin densities of the intermediate radical anions formed during the reaction. researchgate.netrsc.org The calculations demonstrated that the radical anion of this compound is less stable or has a higher fragmentation barrier, thus disfavoring the substitution at the meta position. conicet.gov.arrsc.org Such studies showcase the ability of computational methods to rationalize and predict the regioselectivity observed in complex organic reactions. acs.org
Non-covalent Interaction Analysis (e.g., Halogen Bonding, Hydrogen Bonding)
Non-covalent interactions play a critical role in the supramolecular chemistry and crystal structure of molecules like this compound. researchgate.net Computational methods are used to identify and quantify these weak interactions.
Halogen bonding is a key non-covalent interaction involving the chlorine atom. beilstein-journals.orgmdpi.com The chlorine atom in an aryl chloride possesses an electropositive region, known as a σ-hole, opposite the C-Cl covalent bond. researchgate.net This σ-hole can interact attractively with a nucleophilic or electron-rich region on an adjacent molecule. researchgate.net Computational studies on co-crystals containing 3-chlorobenzoic acid have identified and characterized C-Cl⋯π interactions, a form of halogen bonding. nih.gov
Hydrogen bonding is also a significant interaction, particularly involving the ester functional group. Although the methyl ester lacks a strong hydrogen bond donor, its carbonyl oxygen is a hydrogen bond acceptor. Computational analyses can model interactions between this acceptor site and potential hydrogen bond donors in a solvent or crystal environment. researchgate.net Non-covalent interaction (NCI) analysis is a computational technique used to visualize and characterize these weak interactions within a molecular system. researchgate.net
Thermodynamic and Energetic Profiling of this compound and its Derivatives
Computational methods allow for the detailed thermodynamic and energetic profiling of this compound and its derivatives. dergipark.org.tr Properties such as the standard enthalpy of formation, entropy, and Gibbs free energy can be calculated with good accuracy using high-level quantum chemical methods. acs.org
These calculations are often used in conjunction with experimental data to establish a reliable set of thermochemical properties. acs.org For example, DFT calculations have been employed to determine the thermodynamic properties of various chlorobenzoic acids and their esters. nih.govdergipark.org.tracs.org The stability of different conformers and the energy changes associated with chemical reactions can be thoroughly assessed. scirp.org This information is vital for understanding the compound's stability, predicting equilibrium constants of reactions, and designing synthetic pathways. dergipark.org.tr
Research on Methyl 3 Chlorobenzoate Derivatives and Analogues
Synthesis and Advanced Characterization of Substituted Methyl Chlorobenzoates
The synthesis of derivatives from methyl chlorobenzoates often involves reactions targeting the ester group or the aromatic ring. These reactions lead to a diverse range of substituted compounds, which are then rigorously characterized to confirm their structure and purity.
For instance, a series of N-acylated 1-isopropyl-3-acyl-5-methyl-benzimidazolones have been synthesized, including a derivative incorporating the 3-chlorobenzoyl moiety. mdpi.com The synthesis of 3-(3-chlorobenzoyl)-1-isopropyl-5-methyl-1H-benzo[d]imidazol-2(3H)-one (Compound 1 ) was achieved with a 71% yield. mdpi.com Its structure was confirmed through comprehensive spectroscopic analysis. mdpi.com
Similarly, researchers have synthesized novel 1,3,4-oxadiazole (B1194373) derivatives containing a sulfonate moiety. One such compound, (5-(methylthio)-1,3,4-oxadiazol-2-yl)methyl 3-chlorobenzenesulfonate (Compound 2 ), was synthesized and characterized. mdpi.com In another study, halo-substituted mixed ester/amide-based derivatives were prepared as potential enzyme inhibitors. The synthesis of 2-((4-isopropylphenyl)amino)-2-oxoethyl 3-chlorobenzoate (B1228886) (Compound 3 ) was achieved by reacting 2-chloro-N-(4-isopropylphenyl)acetamide with 3-chlorobenzoic acid. nih.gov
Advanced characterization techniques are crucial for confirming the identity of these newly synthesized molecules. High-Resolution Mass Spectrometry (HRMS) provides the exact molecular weight, while Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) elucidates the precise arrangement of atoms and functional groups within the molecule.
Table 1: Spectroscopic and Analytical Data for Synthesized Derivatives
| Compound Name | Yield (%) | Melting Point (°C) | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | Ref |
|---|---|---|---|---|---|
| 1 . 3-(3-chlorobenzoyl)-1-isopropyl-5-methyl-1H-benzo[d]imidazol-2(3H)-one | 71 | 138-140 | 1.55 (d, 6H), 2.39 (s, 3H), 4.72 (m, 1H), 7.01 (s, 2H), 7.40-7.60 (m, 4H), 8.11 (s, 1H) | 19.73, 21.43, 45.37, 108.83, 116.10, 125.22, 126.67, 126.96, 127.04, 128.25, 129.38, 130.75, 131.24, 132.34, 133.36, 150.75, 166.60 | mdpi.com |
| 2 . (5-(methylthio)-1,3,4-oxadiazol-2-yl)methyl 3-chlorobenzenesulfonate | 81.5 | Liquid | 7.90 (t, 1H), 7.84–7.79 (m, 1H), 7.67 (ddd, 1H), 7.53 (t, 1H), 5.27 (s, 2H), 2.71 (s, 3H) | 167.77, 160.41, 136.71, 135.75, 134.65, 130.76, 128.07, 126.18, 60.02, 14.51 | mdpi.com |
| 3 . 2-((4-isopropylphenyl)amino)-2-oxoethyl 3-chlorobenzoate | 68 | 96-98 | 8.18 (s, 1H), 8.01 (dd, 1H), 7.72 (s, 1H), 7.64 (dd, 1H), 7.49 (d, 2H), 7.44 (m, 1H), 7.23 (d, 2H), 4.97 (s, 2H), 2.91 (sep, 1H), 1.25 (d, 6H) | 164.68, 164.17 | nih.gov |
Structure-Reactivity Relationships in Related Benzoate (B1203000) Compounds
The relationship between the structure of a molecule and its chemical reactivity is a fundamental concept in organic chemistry. For benzoate compounds, the nature and position of substituents on the benzene (B151609) ring significantly influence the reactivity of the ester functional group. These effects can be quantified using principles like the Hammett equation, which relates reaction rates and equilibrium constants for reactions of meta- and para-substituted benzene derivatives. libretexts.org
The Hammett equation is given by: log(k/k₀) = σρ
k is the rate constant for the substituted reactant.
k₀ is the rate constant for the unsubstituted reactant (e.g., methyl benzoate).
σ (sigma) is the substituent constant, which depends on the nature and position of the substituent. It reflects the electronic effect (inductive and resonance) of the substituent. Electron-withdrawing groups have positive σ values, while electron-donating groups have negative values. libretexts.org
ρ (rho) is the reaction constant, which depends on the reaction type and conditions. It measures the sensitivity of the reaction to substituent effects. libretexts.org
For methyl 3-chlorobenzoate, the chlorine atom in the meta position primarily exerts an electron-withdrawing inductive effect (-I). This makes the carbonyl carbon of the ester group more electrophilic and susceptible to nucleophilic attack. For example, in the alkaline hydrolysis of substituted ethyl benzoates, electron-withdrawing groups like nitro (NO₂) increase the reaction rate, while electron-donating groups like methyl (CH₃) and methoxy (B1213986) (OCH₃) decrease it. libretexts.org The chloro substituent is also known to increase the rate of hydrolysis relative to the unsubstituted ester.
The influence of the 3-chlorobenzoate moiety is also evident in more complex reaction mechanisms. In the synthesis of arylglycine derivatives using meta-chloroperoxybenzoic acid (mCPBA) as an oxidant, the reaction proceeds through an intermediate iminium ion generated from an amine N-oxide and 3-chlorobenzoic acid (the byproduct of mCPBA). beilstein-journals.org In this process, the generated 3-chlorobenzoate anion acts as a proton acceptor, demonstrating its role in facilitating the reaction. beilstein-journals.org Understanding these structure-reactivity relationships allows chemists to predict reaction outcomes and design synthetic pathways more effectively. nih.govdalalinstitute.comslideshare.net
Stereoselective Synthesis of Chiral Methyl Chlorobenzoate Derivatives
Stereoselective synthesis is a critical area of research, enabling the preparation of specific stereoisomers of chiral molecules, which is particularly important in medicinal chemistry. Natural chiral compounds are often used as starting materials to induce stereoselectivity.
An example of this is the synthesis of chiral ligands derived from (+)-sabinol, a natural monoterpene. nih.govresearchgate.net In one synthetic route, the treatment of sabinol with m-chloroperoxybenzoic acid (m-CPBA) did not yield the expected epoxide. Instead, an intramolecular reaction occurred, leading to the formation of an ester with m-chlorobenzoic acid. researchgate.net
A more direct stereoselective synthesis involves using a derivative of 3-chlorobenzoic acid to create a complex chiral molecule. For instance, the compound (1R,2S,5R,7S)-7-((tert-butoxycarbonyl)amino)-10,10-dimethyl-4-oxo-3-oxatricyclo[5.2.1.0¹,⁵]decan-2-yl)this compound was synthesized from a sabinol-derived aminodiol. nih.gov This reaction demonstrates how a chlorobenzoate moiety can be incorporated into a complex, stereochemically defined structure. The resulting chiral derivatives have potential applications as catalysts in other asymmetric organic syntheses. nih.govresearchgate.net
Exploration of Bioactive Derivatives Derived from this compound
The structural framework of this compound is a valuable starting point for the synthesis of molecules with significant biological activity. By modifying this core, scientists have developed potent enzyme inhibitors and antimicrobial agents.
The chlorobenzoate scaffold has been successfully incorporated into molecules designed to inhibit specific enzymes, a key strategy in drug discovery.
SARS-CoV-2 Nsp14 Methyltransferase Inhibitors: In the search for antiviral agents, researchers performed a structure-guided design of inhibitors for the SARS-CoV-2 nsp14 enzyme. They synthesized a series of 3-(adenosylthio)benzoic acid derivatives. nih.gov The study revealed that the introduction of a chlorine atom at the 2-position of the benzoic acid ring resulted in an 8-fold increase in inhibitory potency compared to the unsubstituted parent compound. nih.gov This highlights the critical role that a strategically placed chloro-substituent can play in enhancing protein-ligand interactions. nih.gov
Epidermal Growth Factor Receptor (EGFR) Inhibitors: New derivatives of 4-amino-3-chloro benzoate ester have been synthesized as potential anticancer agents targeting the EGFR tyrosine kinase. researchgate.nettandfonline.com From this core structure, various heterocyclic compounds, including 1,3,4-oxadiazole and hydrazine-1-carbothioamide derivatives, were created. In silico analysis showed that the hydrazine-1-carbothioamide derivatives were a good fit for the EGFR active site. One compound, N5a , induced cytotoxicity in several cancer cell lines by targeting EGFR and activating apoptotic pathways. tandfonline.com
Urease Inhibitors: Researchers have synthesized mixed ester/amide derivatives to act as inhibitors of jack bean urease, an enzyme implicated in infections by Helicobacter pylori. The compound 2-((4-isopropylphenyl)amino)-2-oxoethyl 3-chlorobenzoate was among the synthesized molecules and evaluated for its enzyme inhibitory kinetics. nih.gov
Table 2: Examples of Enzyme Inhibitors Derived from Chlorobenzoate Scaffolds
| Derivative Class | Target Enzyme | Biological Application | Ref |
|---|---|---|---|
| 3-(Adenosylthio)benzoic acid derivative | SARS-CoV-2 Nsp14 Methyltransferase | Antiviral | nih.gov |
| 4-Amino-3-chloro benzoate ester derivative | EGFR Tyrosine Kinase | Anticancer | researchgate.nettandfonline.com |
| Mixed ester/amide derivative | Jack Bean Urease | Urease Inhibition | nih.gov |
Derivatives of chlorobenzoic acid have shown promise as antimicrobial agents against a variety of pathogens. The presence of the chloro-substituent often contributes to the molecule's ability to interfere with microbial growth.
Antibacterial Activity: A series of 1-isopropyl-3-acyl-5-methyl-benzimidazolone derivatives were synthesized and tested for their antimicrobial activity. The compound 3-(3-chlorobenzoyl)-1-isopropyl-5-methyl-1H-benzo[d]imidazol-2(3H)-one exhibited notable potency against several bacterial strains, including Bacillus cereus, Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. mdpi.com In a different study, methyl 4-chlorobenzoate, an isomer of this compound, showed significant antibacterial activity against Pseudomonas aeruginosa and moderate activity against Staphylococcus aureus. marmara.edu.tr
Activity against Phytopathogens: Novel 1,3,4-oxadiazole derivatives containing sulfonate moieties have been developed to combat plant diseases. The compound (5-(methylthio)-1,3,4-oxadiazol-2-yl)methyl 3-chlorobenzenesulfonate was part of a series tested against the plant pathogens Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas axonopodis pv. citri (Xac). mdpi.com Several compounds in the series showed good inhibitory effects against these bacteria, indicating their potential as agricultural antibacterial agents. mdpi.com Benzoic acid and its derivatives, including 3-chlorobenzoic acid, are known to possess antibacterial and antifungal properties. cymitquimica.comchemicalbook.com
Table 3: Antimicrobial Activity of Selected Chlorobenzoate Derivatives
| Compound | Target Organism | Type of Activity | Ref |
|---|---|---|---|
| 1 . 3-(3-chlorobenzoyl)-1-isopropyl-5-methyl-1H-benzo[d]imidazol-2(3H)-one | Bacillus cereus, Bacillus subtilis, Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa | Antibacterial | mdpi.com |
| 2 . (5-(methylthio)-1,3,4-oxadiazol-2-yl)methyl 3-chlorobenzenesulfonate | Xanthomonas oryzae pv. oryzae (Xoo), Xanthomonas axonopodis pv. citri (Xac) | Antibacterial (Phytopathogen) | mdpi.com |
| Methyl 4-chlorobenzoate | Pseudomonas aeruginosa, Staphylococcus aureus | Antibacterial | marmara.edu.tr |
Environmental Fate and Biodegradation of Methyl 3 Chlorobenzoate
Microbial Degradation Pathways of Chlorobenzoates
Microorganisms have evolved a variety of strategies to break down chlorobenzoates, often involving the initial removal of the chlorine atom. These pathways can be broadly categorized into aerobic and anaerobic processes, each employing distinct enzymatic reactions.
Anaerobic Biotransformation Processes (e.g., reductive dehalogenation, carboxylation, dehydroxylation)
In the absence of oxygen, microorganisms employ different strategies to break down chlorobenzoates. These anaerobic processes are crucial for the remediation of contaminated anoxic environments.
Reductive Dehalogenation: This is a key initial step in the anaerobic degradation of many halogenated aromatic compounds. wur.nlnih.gov It involves the removal of a halogen atom and its replacement with a hydrogen atom, a reaction catalyzed by dehalogenases. wur.nl For chlorobenzoates, this process results in the formation of benzoate (B1203000), which can then be further degraded. The protons required for this reaction are derived from water. wur.nl Reductive dehalogenation has been observed for a wide range of chlorinated aromatic compounds. wur.nl
Carboxylation and Dehydroxylation: In some anaerobic pathways, the aromatic ring is modified before dehalogenation. For example, the biotransformation of 2-chlorophenol (B165306) in a methanogenic sediment community led to the formation of 3-chlorobenzoate (B1228886). nih.govnih.govasm.orgresearchgate.net This suggests a pathway involving carboxylation (addition of a carboxyl group) and dehydroxylation (removal of a hydroxyl group). nih.govnih.govasm.orgresearchgate.net Anaerobic carboxylation is a known mechanism in the degradation of other aromatic compounds like phenol (B47542) and aniline. nih.gov
Biotransformation in Diverse Microbial Environments (e.g., water, sediment, biofilm)
The biodegradation of methyl 3-chlorobenzoate and other chlorobenzoates occurs in a variety of microbial habitats, including water, sediment, and biofilms. asm.org The specific conditions within each environment influence the microbial communities present and the dominant degradation pathways.
In aquatic systems, the concentration of the chemical can significantly affect its biodegradation rate. asm.org Studies have shown that the degradation of p-chlorobenzoate in stream water decreases at lower initial concentrations. asm.org This highlights the importance of substrate availability for microbial activity. asm.org
Sediments, particularly anoxic ones, provide a rich environment for anaerobic biodegradation processes like reductive dehalogenation. nih.govnih.govasm.orgresearchgate.net Methanogenic sediment communities have been shown to be capable of transforming chlorinated phenols to chlorobenzoates. nih.govnih.govasm.orgresearchgate.net
Biofilms, which are communities of microorganisms attached to surfaces, play a significant role in the degradation of pollutants. nih.govtandfonline.com The high density of microbial cells within a biofilm can facilitate horizontal gene transfer, allowing for the spread of degradation capabilities among the bacterial population. nih.govtandfonline.com For example, the genes for 3-chlorobenzoate degradation can be transferred between bacteria within a biofilm. nih.govtandfonline.com Co-culturing of different bacterial species in a biofilm can also enhance the degradation of 3-chlorobenzoate. nih.gov
Characterization of Microbial Strains and Consortia Involved in Degradation
A diverse range of bacteria capable of degrading chlorobenzoates have been isolated and characterized from various environments. nih.gov These microorganisms often belong to genera such as Pseudomonas, Alcaligenes, Burkholderia, Cupriavidus, and Rhodococcus. nih.govnih.govoup.comacademicjournals.org
| Bacterial Strain/Consortium | Degradation Capability | Key Findings |
| Pseudomonas sp. strain B13 | Chlorocatechol assimilation | Can be used to supplement cultures to prevent the accumulation of dead-end chlorocatechol metabolites. oup.comoup.com |
| Alcaligenes sp. strain L6 | Degrades 3-CBA via gentisate or protocatechuate pathway | Isolated under low oxygen conditions and lacks catechol dioxygenase activity. nih.gov |
| Rhodopseudomonas palustris DCP3 | Anoxygenic phototrophic degradation of 3-CBA | Can use 3-CBA as a sole carbon source under anoxic conditions in the presence of light. nih.gov |
| Pseudomonas aeruginosa 3mT | Degrades high concentrations of 3-CBA and 4-CBA | Primarily uses a modified ortho-cleavage pathway. nih.gov |
| Caballeronia, Paraburkholderia, Cupriavidus isolates | Degrade 3-CBA | Isolated from soil and utilize the chlorocatechol ortho-cleavage pathway. nih.gov |
| Desulfomonile tiedjei | Anaerobic reductive dehalogenation | One of the first isolated organisms shown to reductively dehalogenate haloaromatic compounds. wur.nl |
Mixed microbial consortia often exhibit more robust degradation capabilities than single strains. oup.com In some cases, different species within a community perform complementary metabolic functions, leading to the complete mineralization of the target compound. For instance, one species might transform 3-chlorobenzoate to chlorocatechol, while another species, like Pseudomonas sp. strain B13, assimilates the chlorocatechol. oup.com
Enzyme Systems and Genetic Potential for Degradation
The microbial degradation of chlorobenzoates is mediated by specific enzymes encoded by catabolic genes. These genes are often located on plasmids or other mobile genetic elements, which can be transferred between bacteria, facilitating the spread of degradation capabilities. nih.govnih.govtandfonline.compnas.org
The key enzymes involved in the aerobic degradation of 3-chlorobenzoate include:
Chlorobenzoate Dioxygenase: This enzyme initiates the degradation process by dihydroxylating the aromatic ring to form chlorocatechol. researchgate.netmicrobiologyresearch.org Genes encoding this enzyme, such as cbeABCD, have been identified in several bacterial strains. nih.govmicrobiologyresearch.org
Chlorocatechol 1,2-Dioxygenase: This enzyme is responsible for the ortho-cleavage of the chlorocatechol ring. nih.gov The genes for this enzyme, often designated as tfd genes, are crucial for the complete degradation of chlorobenzoates via the catechol pathway. nih.gov
Protocatechuate 3,4-Dioxygenase and Gentisate Dioxygenase: These enzymes are involved in the alternative degradation pathways that proceed through protocatechuate and gentisate, respectively. nih.gov
The genetic potential for 3-CBA degradation has been investigated in various bacteria. nih.gov For example, genomic analysis of Caballeronia and Paraburkholderia strains revealed the presence of cbe and tfd gene clusters, indicating their ability to metabolize 3-CBA through the chlorocatechol ortho-cleavage pathway. nih.gov In contrast, some strains may possess the cbe genes but lack the tfd genes, suggesting they might utilize a different degradation route for the resulting chlorocatechol. nih.gov
Environmental Factors Influencing Biodegradation Rates and Pathways
Oxygen Concentration: Oxygen availability is a critical factor that determines whether aerobic or anaerobic degradation pathways will dominate. researchgate.netnih.gov Under low oxygen (hypoxic) conditions, bacteria that utilize the gentisate or protocatechuate pathways may have a competitive advantage over those that rely on the catechol pathway. oup.comrug.nl Some phototrophic bacteria, like Rhodopseudomonas palustris DCP3, can degrade 3-CBA under anoxic conditions in the presence of light, but this process is sensitive to oxygen. nih.gov
Substrate Concentration: The concentration of the chlorobenzoate can impact the rate of its degradation. asm.org At very low concentrations, the rate of biodegradation may be significantly reduced. asm.org Conversely, high concentrations can also be inhibitory to some microorganisms. nih.gov
pH and Temperature: Like all biological processes, the biodegradation of chlorobenzoates is affected by pH and temperature. researchgate.netresearchgate.net Microorganisms have optimal pH and temperature ranges for growth and metabolic activity. researchgate.net For instance, the degradation of 4-chlorobenzoic acid by Lysinibacillus macrolides was found to be optimal at a pH of 5.25 and a temperature of 32.75°C. researchgate.net
Presence of Other Organic Compounds: The presence of other carbon sources can influence the degradation of chlorobenzoates. oup.comnih.gov In some cases, the presence of an easily degradable substrate can enhance the degradation of the more recalcitrant chlorobenzoate through co-metabolism. academicjournals.org However, in other situations, it can lead to competition for resources and reduced degradation of the target compound. nih.gov Plant root exudates, for example, have been shown to affect the bacterial degradation of chlorobenzoic acids, sometimes decreasing the yield for individual compounds but altering the specificity in a mixture. nih.gov
Supramolecular Chemistry Involving Chlorobenzoate Moieties
Hydrogen Bonding Interactions in Crystal Structures of Chlorobenzoate Derivatives
Hydrogen bonding is a predominant force in the crystal engineering of chlorobenzoate derivatives, directing the assembly of molecules into predictable patterns and networks. nih.gov The carboxylate group of the chlorobenzoate moiety is a potent hydrogen bond acceptor, while other functional groups on co-crystallizing molecules can act as hydrogen bond donors. psu.edu
In the crystal structures of trimethoprim (B1683648) m-chlorobenzoate, both in its anhydrous (1) and dihydrate (2) forms, the carboxylate group of the m-chlorobenzoate anion interacts with the protonated pyrimidine (B1678525) ring of trimethoprim. psu.edursc.org This interaction forms a cyclic, bimolecular hydrogen-bonded motif. psu.edursc.org These primary motifs then self-organize into more extensive networks. In the anhydrous form, two of these motifs are linked through a complementary DDAA (Donor-Donor-Acceptor-Acceptor) array of quadruple hydrogen bonds. psu.edursc.org In the dihydrate form, the motifs are connected via N–H⋯N hydrogen bonds, with water molecules bridging adjacent units to create a linear array of hydrogen bonds. psu.edursc.org
Similarly, in metal complexes such as [Co(2-ClBA)₂(CNP)₂(H₂O)₂] and [Zn(2-ClBA)₂(CNP)₂(H₂O)₂], where 2-ClBA is 2-chlorobenzoate, intermolecular O—H···O hydrogen bonds involving coordinated water molecules and the non-coordinating oxygen atom of the carboxylate group are crucial. nih.gov These interactions link the complex molecules into layers, contributing significantly to the stability of the three-dimensional crystal structure. nih.gov The formation of these hydrogen-bonded networks demonstrates the reliability of the carboxylate group in forming robust supramolecular synthons.
| Compound/System | Hydrogen Bond Type | Interacting Groups | Resulting Supramolecular Structure |
| Trimethoprim m-chlorobenzoate (anhydrous) | N-H···O, C-H···O | Carboxylate and protonated pyrimidine ring | DDAA array of quadruple hydrogen bonds. psu.edursc.org |
| Trimethoprim m-chlorobenzoate (dihydrate) | N-H···N, N-H···O, O-H···O | Carboxylate, protonated pyrimidine, and water molecules | Linear array of hydrogen bonds. psu.edursc.org |
| [Co(2-ClBA)₂(CNP)₂(H₂O)₂] | O-H···O | Coordinated water and non-coordinating carboxylate oxygen | Formation of layers along the a-axis. nih.gov |
| [Zn(2-ClBA)₂(CNP)₂(H₂O)₂] | O-H···O | Coordinated water and non-coordinating carboxylate oxygen | Formation of layers along the a-axis. nih.gov |
| Chloranilic acid–ethyleneurea (1:1) | O-H···O, N-H···O | Acid and base molecules | Linking of molecules via short hydrogen bonds. nih.gov |
| Chloranilic acid–hydantoin (1:2) | O-H···O | Acid and base molecules | Formation of a centrosymmetric 1:2 aggregate. nih.gov |
Halogen Bonding Interactions in Supramolecular Assemblies
Alongside hydrogen bonding, halogen bonding has emerged as a significant and reliable non-covalent interaction for constructing supramolecular assemblies. mdpi.comnih.gov A halogen bond is a net attractive interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic region on an adjacent molecule. nih.govresearchgate.net In chlorobenzoate derivatives, the chlorine atom can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or nitrogen. mdpi.comresearchgate.net
The strength and directionality of halogen bonds make them valuable tools in crystal engineering. researchgate.netnih.gov These interactions are comparable in strength to hydrogen bonds and can coexist within the same crystal structure, offering a higher level of control in the design of functional materials. mdpi.comresearchgate.net For instance, in a co-crystal of 3-chlorobenzoic acid and 4-amino-2-chloropyridine (B126387), chloro functionalities on both molecules interact through van der Waals forces, with a Cl···Cl separation distance of 3.497 Å. mdpi.com Additionally, a Cl···HN interaction is observed, highlighting the versatility of the chlorine atom in forming directional contacts. mdpi.com
Studies on molecular salts of 2-chloro-4-nitrobenzoic acid (2c4n) with various pyridyl and benzoic acid derivatives have shown that halogen bonds are frequently observed in their crystal structures. acs.org It was noted that stronger intramolecular Cl···O halogen bonds in the molecular adducts of 2c4n make them more susceptible to exhibiting intermolecular halogen bonds in their crystal packing. acs.org The interplay between charge-assisted hydrogen bonds and halogen bonds directs the final supramolecular architecture. acs.org
| Interaction Type | Donor | Acceptor | Typical Distance | Significance in Supramolecular Assembly |
| Cl···Cl | Chlorine | Chlorine | ~3.5 Å | Contributes to crystal packing. mdpi.com |
| Cl···O | Chlorine | Oxygen | Shorter than sum of van der Waals radii | Can influence molecular conformation and direct assembly. researchgate.netacs.org |
| Cl···N | Chlorine | Nitrogen | Variable | Competes with and complements hydrogen bonding to form complex networks. researchgate.netmdpi.com |
| Cl···π | Chlorine | Aromatic ring | Variable | Influences the orientation of aromatic moieties. |
Co-crystallization and Molecular Salt Formation with Chlorobenzoic Acids
Co-crystallization is a powerful technique to modify the physicochemical properties of solid-state materials without altering their covalent structure. researchgate.net When a chlorobenzoic acid is combined with a suitable co-former, typically a weak organic base, the result is either a co-crystal or a molecular salt. researchgate.net The distinction lies in the location of the acidic proton: in a co-crystal, the proton remains on the carboxylic acid, and the components are linked by neutral hydrogen bonds. nih.gov In a molecular salt, the proton is transferred from the acid to the base, resulting in ionic components held together by charge-assisted hydrogen bonds. nih.govacs.org
A widely used guideline for predicting whether a salt or a co-crystal will form is the ΔpKa rule. mdpi.comnih.gov This rule states that salt formation is likely when the difference between the pKa of the base and the pKa of the acid (ΔpKa = pKa(base) - pKa(acid)) is greater than 3. mdpi.com Conversely, a co-crystal is expected if the ΔpKa is less than 3. mdpi.com When the ΔpKa is close to 3, either outcome is possible. mdpi.com
For example, the reaction of 3-chlorobenzoic acid with 4-amino-2-chloropyridine resulted in a co-crystal, while its reaction with 2-amino-4-chloropyridine (B16104) yielded a molecular salt (2-amino-4-chloropyridinium 3-chlorobenzoate). mdpi.comresearchgate.net This demonstrates that subtle changes in the electronic properties and structure of the co-former can shift the equilibrium between a neutral and an ionic complex. mdpi.com The formation of a salt or co-crystal is not solely dependent on pH but also on the specific intermolecular interactions that stabilize the resulting crystal lattice. mdpi.comresearchgate.net
| Acid | Base/Co-former | ΔpKa | Resulting Product | Primary Interaction |
| 3-Chlorobenzoic acid | 4-Amino-2-chloropyridine | < 3 | Co-crystal | O-H···N hydrogen bond. mdpi.comresearchgate.net |
| 3-Chlorobenzoic acid | 2-Amino-4-chloropyridine | > 3 | Molecular Salt | Charge-assisted N-H⁺···O⁻ hydrogen bond. mdpi.comresearchgate.net |
| m-Chlorobenzoic acid | Trimethoprim | N/A | Molecular Salt | Proton transfer to pyrimidine ring. psu.edursc.org |
| 2-Chloro-4-nitrobenzoic acid | 2-Aminobenzoic acid | N/A | Molecular Salt | Proton transfer to amino group, N-H⁺···O⁻ hydrogen bond. acs.org |
Self-assembly and Formation of Ordered Structures
Self-assembly is the spontaneous organization of molecules into stable, well-defined structures driven by non-covalent interactions. nih.govwikipedia.org This fundamental process is at the heart of supramolecular chemistry and is responsible for the formation of complex biological structures as well as advanced synthetic materials. wikipedia.orgconicet.gov.ar For chlorobenzoate derivatives, self-assembly is governed by a combination of hydrogen bonding, halogen bonding, π–π stacking, and van der Waals forces. mdpi.com
The predictable nature of synthons, such as the carboxylic acid dimer or the acid-pyridine heterosynthon, allows for the rational design of ordered structures like chains, sheets, and three-dimensional networks. psu.edu The interplay of these various interactions dictates the final dimensionality and topology of the assembled architecture. mdpi.com For example, in the case of trimethoprim m-chlorobenzoate, bimolecular hydrogen-bonded motifs self-assemble into different networks depending on the absence or presence of water molecules in the crystal lattice. psu.edursc.org
The process can also be influenced by external factors such as solvent and temperature. nih.gov The controlled evaporation of solutions can guide the self-assembly process, leading to highly ordered structures. nih.gov In the broader context of organic molecules, self-assembly can lead to complex structures such as vesicles, nanotubes, and even intricate Frank-Kasper phases, demonstrating the remarkable potential of programming molecular-level information into simple building blocks to generate macroscopic order. nih.govresearchgate.net The chlorobenzoate moiety, with its capacity for multiple, directional intermolecular interactions, serves as a versatile building block in this bottom-up approach to materials design. wikipedia.org
Advanced Spectroscopic and Analytical Investigations of Methyl 3 Chlorobenzoate
Nuclear Magnetic Resonance (NMR) for Structural Elucidation and Mechanistic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of methyl 3-chlorobenzoate (B1228886). Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule, respectively.
In ¹H NMR spectra of methyl 3-chlorobenzoate, the aromatic protons typically appear as a complex multiplet in the downfield region, a result of their distinct electronic environments due to the chloro and methoxycarbonyl substituents. The methyl protons of the ester group characteristically present as a sharp singlet further upfield. rsc.orgrsc.org For instance, in a deuterated chloroform (B151607) (CDCl₃) solvent, the ¹H NMR spectrum shows distinct peaks: a triplet at approximately 7.95 ppm, a multiplet around 7.88-7.84 ppm, another multiplet near 7.46 ppm, and a triplet at about 7.32 ppm, all corresponding to the aromatic protons. rsc.org The methyl protons of the ester group appear as a singlet at approximately 3.87 ppm. rsc.org
¹³C NMR spectroscopy complements the proton data by providing chemical shifts for each carbon atom. The carbonyl carbon of the ester group is typically observed in the range of 165.7-165.8 ppm. rsc.orgrsc.org The aromatic carbons exhibit resonances in the region of 127.7 to 134.5 ppm, with the carbon attached to the chlorine atom showing a characteristic shift. rsc.org The methyl carbon of the ester group resonates at a much higher field, typically around 52.3 ppm. rsc.orgrsc.org
Mechanistic studies also leverage NMR to follow reaction pathways. For example, in investigations of the reductive Heck coupling of this compound, ¹H NMR is used to analyze the crude reaction mixture, helping to identify the products and byproducts formed during the electrochemical process. researchgate.net Deuterium labeling experiments followed by ¹H NMR analysis can further elucidate the reaction mechanism. researchgate.net
| Chemical Shift (ppm) | Multiplicity | Assignment |
| 7.97 | s | Aromatic H |
| 7.90 | d | Aromatic H |
| 7.48-7.45 | m | Aromatic H |
| 7.38-7.30 | m | Aromatic H |
| 3.89 | s | -OCH₃ |
| Source: rsc.org |
| Chemical Shift (ppm) | Assignment |
| 165.8 | C=O |
| 134.5 | Aromatic C |
| 132.9 | Aromatic C |
| 131.8 | Aromatic C |
| 129.61 | Aromatic C |
| 127.7 | Aromatic C |
| 52.3 | -OCH₃ |
| Source: rsc.org |
Mass Spectrometry for Metabolite Identification and Reaction Monitoring
Mass spectrometry (MS) is a powerful analytical tool for determining the molecular weight and fragmentation pattern of this compound, which is crucial for its identification and for monitoring chemical reactions. In its simplest form, the mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight (170.59 g/mol ). chemicalbook.com The presence of chlorine is readily identified by the characteristic isotopic pattern of the molecular ion, with a ratio of approximately 3:1 for the M and M+2 peaks.
In the context of reaction monitoring, techniques like gas chromatography-mass spectrometry (GC-MS) are invaluable. nih.gov For example, in the study of the reductive Heck reaction, GC-MS can be used to track the consumption of this compound and the formation of products over time. researchgate.net
Furthermore, mass spectrometry is instrumental in identifying metabolites of compounds structurally related to this compound. For instance, in the metabolism of MDL 72,222, a compound containing a 3,5-dichlorobenzoate moiety, GC-MS is used to identify various metabolites in plasma, including the corresponding benzoic acid and its glycine (B1666218) conjugate. nih.govebi.ac.uk This often involves derivatization steps, such as methylation with diazomethane (B1218177), to make the metabolites amenable to GC-MS analysis. nih.gov The fragmentation patterns observed in the mass spectra of these metabolites provide definitive structural information. researchgate.net
UV/Visible and Fluorescence Spectroscopy for Electronic Transitions and Photophysics
UV/Visible and fluorescence spectroscopy provide insights into the electronic structure and photophysical properties of this compound. The UV absorption spectrum is characterized by electronic transitions within the aromatic ring and the carbonyl group. These techniques are particularly powerful when combined with supersonic jet expansion, which cools the molecules to very low temperatures, resulting in highly resolved spectra.
The (1+1) Resonance Enhanced Multiphoton Ionization (REMPI) spectrum and the fluorescence excitation spectrum of this compound have been measured in a supersonic free jet. chemicalbook.comscientificlabs.comsigmaaldrich.comsigmaaldrich.com These studies reveal the presence of two stable conformers of the molecule. Interestingly, the fluorescence excitation spectrum is dominated by a strong 0-0 band of only one conformer, along with a few vibronic bands. researchgate.net In contrast, the REMPI spectrum shows the 0-0 band of the second conformer as well as numerous other vibronic bands. researchgate.net This difference is attributed to a conformational dependence on the rate of intersystem crossing between the first excited singlet state (S₁) and a triplet state. researchgate.net
The photophysical behavior of related molecules, such as other methyl benzoate (B1203000) derivatives, has also been studied to understand the influence of substituents on electronic energy states and non-radiative decay processes. acs.org
X-ray Diffraction Studies for Solid-State Structures and Crystal Packing
| Parameter | Value |
| Formula | C₆H₉N₂⁺·C₇H₄ClO₂⁻ |
| Molecular Weight | 264.70 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 22.3118 (15) |
| b (Å) | 15.2053 (10) |
| c (Å) | 7.4166 (5) |
| β (°) | 100.924 (1) |
| Volume (ų) | 2470.5 (3) |
| Z | 8 |
| Source: nih.gov |
Infrared (IR) Spectroscopy for Functional Group and Non-covalent Interaction Analysis
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in this compound by detecting their characteristic vibrational frequencies. The IR spectrum provides a molecular "fingerprint" that is unique to the compound. ufl.edu
Key absorption bands in the IR spectrum of this compound include:
C=O Stretch: A strong absorption band characteristic of the ester carbonyl group, typically appearing in the region of 1700-1750 cm⁻¹.
C-O Stretch: Strong absorptions corresponding to the stretching of the C-O single bonds of the ester group, usually found in the 1000-1300 cm⁻¹ range. udel.edu
C-H Stretch: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group appears just below 3000 cm⁻¹. mvpsvktcollege.ac.in
C=C Stretch: Aromatic ring carbon-carbon stretching vibrations give rise to absorptions in the 1400-1600 cm⁻¹ region. mvpsvktcollege.ac.in
C-Cl Stretch: The carbon-chlorine stretching vibration is expected in the fingerprint region, typically between 600 and 800 cm⁻¹.
IR spectroscopy is also sensitive to non-covalent interactions, such as hydrogen bonding. While this compound itself cannot form strong hydrogen bonds, in mixtures or co-crystals, changes in the vibrational frequencies, particularly of the C=O group, can indicate its participation as a hydrogen bond acceptor. udel.edu In studies of related compounds, IR spectroscopy has been used to confirm the presence of hydroxyl groups and other functional groups in metabolites. researchgate.net
Spectrometric Techniques in Supersonic Jets for High-Resolution Studies
Supersonic jet spectroscopy is a high-resolution technique that provides exceptionally detailed information about the electronic and vibrational states of molecules in the gas phase. duke.edu By expanding a gaseous sample into a vacuum, the molecules are cooled to very low rotational and vibrational temperatures, which significantly simplifies their spectra by reducing congestion from overlapping transitions. duke.edu
As mentioned in the UV/Visible and Fluorescence Spectroscopy section, supersonic jet techniques have been instrumental in studying the photophysics of this compound. chemicalbook.comscientificlabs.comsigmaaldrich.comsigmaaldrich.comresearchgate.net These high-resolution methods have made it possible to distinguish between two different conformers of the molecule, which would be difficult to resolve using conventional spectroscopic techniques at room temperature. researchgate.netkitasato-u.ac.jp The ability to observe individual vibronic transitions allows for a detailed analysis of the molecular geometry and potential energy surfaces of both the ground and excited electronic states. acs.orgacs.orgresearchgate.net
The combination of laser-induced fluorescence (LIF) and resonance-enhanced multiphoton ionization (REMPI) in a supersonic jet provides complementary information. researchgate.net This approach has been crucial in understanding phenomena such as conformation-specific intersystem crossing rates in this compound. researchgate.net Furthermore, these techniques can be coupled with mass spectrometry for mass-selective spectroscopic studies, further enhancing their analytical power for complex mixtures. duke.edu
Biomimetic Synthesis and Natural Product Chemistry
Methyl 3-chlorobenzoate (B1228886) as a Fragment in Natural Product Total Synthesis
While direct incorporation of the complete methyl 3-chlorobenzoate molecule is not extensively documented in the context of total synthesis, its structural motifs, particularly the chlorinated benzene (B151609) ring, are key components in various natural products. Synthetic strategies often build this fragment or a closely related precursor during the synthesis.
A notable example is the synthesis of pestheic acid, a metabolite that contains a methyl p-chlorobenzoate moiety. mdpi.com The total synthesis of pestheic acid and the related compound maldoxin (B1254024) was achieved based on a proposed biosynthetic pathway. mdpi.com The synthesis commenced with methyl 3,5-dihydroxybenzoate, which underwent a series of transformations including a crucial chlorination step using sulfuryl chloride (SO₂Cl₂) to produce 3-chlorosalicylaldehyde. mdpi.com This highlights how the chlorinated benzoic acid core is assembled and incorporated into the larger natural product structure.
In a different context, the enzyme CahJ, which is involved in the biosynthesis of biofilm-inhibiting cahuitamycins, was studied for its ability to activate various aryl starter units. nih.gov Among the substrates tested was 3-chlorobenzoic acid. Structural analysis suggested that the chloro substituent at the 3-position would face a restricted binding pocket, but that the molecule could orient itself to place the chlorine in the more accommodating 5-position pocket, demonstrating the potential for incorporating this fragment into complex bioactive molecules through enzymatic means. nih.gov
Biosynthetic Pathway Mimicry in Synthetic Strategies
The synthesis of the complex, biologically active natural product chloropupukeananin (B1261273) serves as an excellent case study for the application of biosynthetic pathway mimicry. mdpi.com Chloropupukeananin possesses a chlorinated tricyclic core and exhibits antitumor and anti-HIV-1 replication activities. mdpi.com It is biosynthetically proposed that the core structure is assembled via an intermolecular Diels-Alder reaction between two precursors: (-)-maldoxin and (+)-iso-A82775C. mdpi.com
Inspired by this hypothesis, synthetic chemists have successfully mimicked this key reaction. mdpi.com The total synthesis of chloropupukeananin was accomplished in a one-pot reaction that mirrors the proposed biosynthetic cascade, involving the Diels-Alder reaction, a subsequent carbonyl-ene reaction, and a final migration of a p-orsellinate group. mdpi.com This biomimetic approach not only validated the biosynthetic hypothesis but also provided an efficient route to chloropupukeananin and related compounds like chloropestolides. mdpi.com While enzymes may be involved in the natural pathway to control reaction sites, the chemical synthesis demonstrates that the key Diels-Alder reaction can proceed non-enzymatically, helping to elucidate the detailed mechanisms of the biosynthesis. mdpi.com
This strategy of integrating biomimetic reactions into retrosynthetic planning allows chemists to leverage the efficiency observed in nature, potentially reducing the number of synthetic steps required to build complex molecular architectures. numberanalytics.com
Role of Chlorobenzoate Derivatives in Synthesis of Biologically Relevant Natural Products
Chlorobenzoate derivatives are significant components and tools in the synthesis of a variety of biologically important natural products, extending beyond the examples above. The chlorine atom can substantially influence the biological activity of a molecule. nih.gov
Key examples of natural products containing a chlorobenzoate or related structural unit include:
Chloropupukeananin and Pestheic Acid : As discussed, these natural products feature a chlorinated benzoate (B1203000) moiety. Pestheic acid itself is a metabolite of chlorinated lichexanthone (B95002) derivatives and is comprised of p-orsellinate and methyl p-chlorobenzoate parts. mdpi.com Maldoxin, a related compound, is produced by the oxidative dearomatization of a precursor, which is followed by the re-dearomatization of its methyl p-chlorobenzoate section. mdpi.com
Chloropeptins (e.g., Complestatin) : These complex glycopeptide-like antibiotics exhibit important anti-HIV activity. nih.gov Their intricate macrocyclic structures contain chlorinated tryptophan derivatives, making them challenging synthetic targets where chlorinated aromatic building blocks are essential. nih.gov
Cahuitamycins : These are potent inhibitors of biofilm formation in pathogenic bacteria like Acinetobacter baumannii. nih.gov Their biosynthesis involves the incorporation of diverse aryl starter units. Studies on the enzyme CahJ have shown its potential to accept substrates like 3-chlorobenzoic acid, opening pathways for the engineered biosynthesis of new, potentially more active, chlorinated analogs. nih.gov
Furthermore, chlorobenzoate derivatives serve as crucial reagents in synthetic chemistry. For instance, in the synthesis of biologically active brassinosteroid analogs, dihydroquinidine (B8771983) p-chlorobenzoate (DHQD-CLB) was employed as a chiral ligand in a Sharpless asymmetric dihydroxylation reaction to control stereochemistry, leading to compounds with plant growth-promoting activity. mdpi.com
The following table summarizes the natural products and derivatives discussed, highlighting the role of the chlorobenzoate moiety.
| Compound Name | Role/Significance | Related Chlorinated Fragment |
| Pestheic Acid | Natural product metabolite | Contains a methyl p-chlorobenzoate moiety. mdpi.com |
| Maldoxin | Natural product, biosynthetic precursor | Involves a methyl p-chlorobenzoate moiety. mdpi.com |
| Chloropupukeananin | Biologically active natural product (antitumor, anti-HIV) | Biosynthesis involves chlorinated precursors. mdpi.com |
| Chloropeptin (Complestatin) | Biologically active natural product (anti-HIV) | Structure contains chlorinated tryptophan units. nih.gov |
| Cahuitamycins | Biologically active natural product (biofilm inhibitor) | Biosynthesis can potentially incorporate 3-chlorobenzoic acid. nih.gov |
| Brassinosteroid Analogs | Synthetic compounds with biological activity | Synthesized using dihydroquinidine p-chlorobenzoate as a chiral ligand. mdpi.com |
Catalytic Applications and Processes Involving Methyl 3 Chlorobenzoate
Methyl 3-chlorobenzoate (B1228886) is a significant compound in organic synthesis, often serving as a substrate or a key component in various catalytic processes. Its reactivity, influenced by the chloro and methyl ester groups on the benzene (B151609) ring, allows it to participate in a range of transformations facilitated by different catalytic systems.
Q & A
Q. How is Methyl 3-chlorobenzoate structurally characterized in coordination complexes?
Methodological Answer: Structural analysis of this compound in coordination complexes often employs single-crystal X-ray diffraction (SCXRD) to resolve bonding geometries. For example, in Mn-Na heterometallic complexes, the 3-chlorobenzoate anion bridges metal ions via carboxylate oxygen atoms, with Mn<sup>II</sup> adopting a seven-coordinate geometry (four oxime oxygens and three carboxylate oxygens). SHAPE analysis can distinguish between face-capped octahedral (CShM = 1.589) or trigonal prismatic (CShM = 1.807) geometries for Na<sup>+</sup> ions . Weak intermolecular interactions (e.g., C–H⋯Cl) contribute to supramolecular packing, visualized via crystallographic software like Mercury .
Q. Which microbial species degrade this compound, and how is their activity assayed?
Methodological Answer: Desulfomonile tiedjei and Rhodococcus opacus 1CP are key degraders. Activity assays use reduced methyl viologen as an artificial electron donor to bypass native electron transport chains disrupted during cell lysis. Dehalogenase activity is quantified by monitoring 3-chlorobenzoate conversion to benzoate via HPLC or spectrophotometry at 408 nm (absorbance peak for heme-containing enzymes) . For R. opacus, substrate affinity is assessed using microbial biosensors to measure transport kinetics and cooperativity in dioxygenase binding .
Advanced Research Questions
Q. What mechanistic insights exist for reductive dehalogenases in 3-chlorobenzoate degradation?
Methodological Answer: The 3-chlorobenzoate reductive dehalogenase from D. tiedjei is a membrane-bound heterodimer (64 kDa and 37 kDa subunits) purified via CHAPS solubilization, ammonium sulfate fractionation, and hydrophobic interaction chromatography. Enzymatic function is confirmed by CO-binding assays (absorbance shifts at 416, 522, and 550 nm) and activity loss in anaerobic conditions. The heme cofactor’s role is inferred from dithionite reduction and carbon monoxide sensitivity . Mutagenesis studies targeting conserved cysteine residues can clarify redox center architecture.
Q. How can genetic engineering expand bacterial substrate range for 3-chlorobenzoate degradation?
Methodological Answer: Chromosomal integration of the tcb chlorocatechol operon into Pseudomonas putida enables 3-chlorobenzoate utilization. Gene dosage effects are analyzed via Southern blotting and growth assays. Transconjugants selected on 3-chlorobenzoate media often exhibit multi-copy gene clusters, enhancing enzyme expression (e.g., catechol 1,2-dioxygenase). Single-copy integrants require adaptive evolution under substrate pressure to upregulate catabolic pathways .
Q. How do heavy metals influence 3-chlorobenzoate biodegradation in co-contaminated systems?
Methodological Answer: Co-exposure to heavy metals (e.g., Cd, Cu) inhibits microbial degradation by disrupting enzyme function or substrate transport. Dose-response experiments determine the maximum inhibitory concentration (MIC) using respirometry or ATP assays. For instance, Pseudomonas sp. strain B13 exhibits reduced 3-chlorobenzoate turnover under Cu stress, analyzed via GC-MS for intermediate accumulation (e.g., 2-fluoro-cis,cis-muconate). Synergistic effects are modeled using Monod kinetics with metal inhibition constants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
